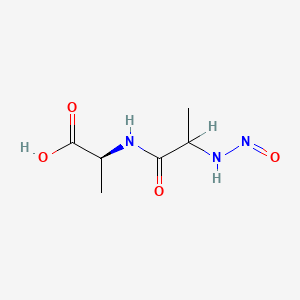

Nitrosoalanylalanine

Beschreibung

Nitrosoalanylalanine (chemical structure: C₆H₁₁N₃O₃) is a nitroso derivative of the dipeptide alanylalanine, characterized by the introduction of a nitroso (-NO) group at the α-carbon of the alanine residue. This modification significantly alters its chemical reactivity and biological activity compared to its parent compound.

The synthesis of Nitrosoalanylalanine typically involves nitrosation reactions using nitrous acid (HNO₂) or nitrosonium salts under controlled acidic conditions. Recent advancements in thiopeptide synthesis, such as ynamide-mediated methods, have improved the efficiency of introducing sulfur- and nitrogen-containing functional groups into peptides, which could be adapted for nitroso-functionalized derivatives .

Eigenschaften

CAS-Nummer |

85514-00-7 |

|---|---|

Molekularformel |

C6H11N3O4 |

Molekulargewicht |

189.17 g/mol |

IUPAC-Name |

(2S)-2-[2-(2-oxohydrazinyl)propanoylamino]propanoic acid |

InChI |

InChI=1S/C6H11N3O4/c1-3(8-9-13)5(10)7-4(2)6(11)12/h3-4H,1-2H3,(H,7,10)(H,8,13)(H,11,12)/t3?,4-/m0/s1 |

InChI-Schlüssel |

GJCIODVHMSABON-BKLSDQPFSA-N |

Isomerische SMILES |

C[C@@H](C(=O)O)NC(=O)C(C)NN=O |

Kanonische SMILES |

CC(C(=O)NC(C)C(=O)O)NN=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nitrosoalanylalanine typically involves the nitrosation of alanylalanine. This process can be achieved by reacting alanylalanine with nitrous acid (HNO2) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group. Common reagents used in this process include sodium nitrite (NaNO2) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of nitrosoalanylalanine may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pH, and reagent concentrations, which are crucial for the efficient production of nitrosoalanylalanine.

Analyse Chemischer Reaktionen

Types of Reactions

Nitrosoalanylalanine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitroalanylalanine

Reduction: Aminoalanylalanine

Substitution: Various substituted alanylalanine derivatives

Wissenschaftliche Forschungsanwendungen

Nitrosoalanylalanine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.

Biology: Studied for its potential role in cellular signaling and as a probe for studying nitrosative stress.

Medicine: Investigated for its potential therapeutic applications, including its role as a nitric oxide donor.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of nitrosoalanylalanine involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. Nitric oxide can interact with molecular targets such as guanylate cyclase, leading to the activation of cyclic guanosine monophosphate (cGMP) pathways. This activation can result in various physiological effects, including vasodilation and modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Nitroso vs. Nitro Groups: Unlike nitro groups (-NO₂) in 4-Nitro-L-phenylalanine, the nitroso group (-NO) in Nitrosoalanylalanine is less electron-withdrawing but more reactive in redox reactions, making it a better candidate for NO release .

- Amide vs. Ester Linkages : Compared to N-Phthalyl-L-alanine, which uses a phthalimide protecting group, Nitrosoalanylalanine retains the amide backbone, preserving peptide-like bioavailability .

Physicochemical Properties

| Property | Nitrosoalanylalanine | 3-Phenyllactic Acid | 4-Nitro-L-phenylalanine |

|---|---|---|---|

| Molecular Weight | 173.17 g/mol | 166.17 g/mol | 210.19 g/mol |

| Solubility (Water) | Moderate | High | Low |

| Stability | pH-sensitive | Stable | Light-sensitive |

Discussion :

Critical Analysis :

- Ynamide-mediated methods (e.g., from Wang et al., 2022) offer higher regioselectivity for nitroso group introduction compared to traditional nitrous acid routes, which often produce side products .

- Microbial synthesis of 3-phenyllactic acid achieves higher yields but is unsuitable for nitroso derivatives due to microbial toxicity of NO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.